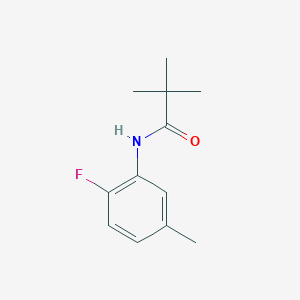
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases. (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its low solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone, including investigating its potential as a therapeutic agent for various inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
In conclusion, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone is a promising compound that has shown potential therapeutic properties in various fields of research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone involves a multi-step process that includes the reaction of 2-thiophenemethanone with 2-bromoacetophenone and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWYCPFXOUELBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57267869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)




![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)